N-Acetyl Memantine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

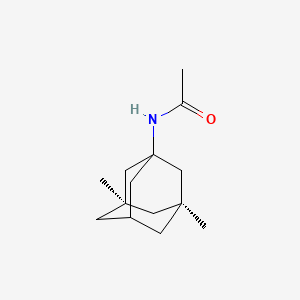

C14H23NO |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

N-[(3R,5S)-3,5-dimethyl-1-adamantyl]acetamide |

InChI |

InChI=1S/C14H23NO/c1-10(16)15-14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3,(H,15,16)/t11?,12-,13+,14? |

InChI Key |

WVIRSYCDAYUOMJ-AKJUYKBHSA-N |

Isomeric SMILES |

CC(=O)NC12CC3C[C@@](C1)(C[C@](C3)(C2)C)C |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl Memantine: A Comprehensive Physicochemical Profile and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl Memantine (B1676192), a derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist Memantine, is a compound of significant interest in neuropharmacology and drug development.[1][2][3] As an acetylated analogue of a clinically approved therapeutic for Alzheimer's disease, understanding its fundamental physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[4][5][6] This technical guide provides a detailed overview of the core physicochemical characteristics of N-Acetyl Memantine, outlines experimental protocols for their determination, and visually represents its presumed signaling pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)acetamide | [2] |

| Synonyms | 1-Acetamido-3,5-dimethyladamantane | [7] |

| CAS Number | 19982-07-1 | [1][2][7][8][9][10][11][12] |

| Molecular Formula | C₁₄H₂₃NO | [1][2][7][8][9][10][11][12] |

| Molecular Weight | 221.34 g/mol | [1][2][8][10][12] |

| Appearance | White to almost white crystalline powder | - |

| Melting Point | 112-115 °C | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. The following sections describe standard experimental protocols that can be employed to characterize this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Workflow for Solubility Determination

Caption: Shake-flask method for determining solubility.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: A sample of the supernatant is carefully removed, filtered, and the concentration of the dissolved this compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, which contains a basic nitrogen atom, the pKa of its conjugate acid would be determined.

Workflow for pKa Determination

Caption: Potentiometric titration for pKa determination.

Protocol:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent.

-

Titration: The solution is titrated with a standardized strong acid (e.g., HCl), while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Workflow for LogP Determination

Caption: Shake-flask method for LogP determination.

Protocol:

-

System Preparation: Equal volumes of n-octanol and a buffered aqueous solution are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of this compound in each phase is determined analytically.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Presumed Signaling Pathways

As a derivative of Memantine, this compound is presumed to interact with similar signaling pathways. Memantine's primary mechanism of action is as an uncompetitive antagonist of the NMDA receptor.[4][5] Furthermore, it has been shown to modulate other intracellular signaling cascades, including the mTOR and PI3K/AKT pathways.[13][14][15]

NMDA Receptor Antagonism

Excessive glutamate, an excitatory neurotransmitter, can lead to excitotoxicity through overactivation of NMDA receptors, a process implicated in neurodegenerative diseases.[5][6] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca²⁺ and mitigating neuronal damage.[16]

Caption: Presumed mechanism of this compound at the NMDA receptor.

Modulation of mTOR and PI3K/AKT Pathways

Memantine has been shown to influence cell survival and autophagy through the PI3K/AKT/mTOR signaling pathway.[13][14][15] By activating this pathway, it can exert anti-apoptotic and anti-autophagic effects, which may contribute to its neuroprotective properties.

Caption: Presumed modulation of the PI3K/AKT/mTOR pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data remains to be elucidated, the provided protocols offer a clear path for the comprehensive characterization of this promising compound. The visualization of its presumed signaling pathways, based on the well-established mechanisms of its parent compound Memantine, offers valuable insights for researchers in the field of neurodegenerative disease therapeutics. Further investigation into the specific physicochemical and pharmacological profile of this compound is warranted to fully understand its potential as a therapeutic agent.

References

- 1. Memantine Impurity C (this compound) - CAS - 19982-07-1 | Axios Research [axios-research.com]

- 2. veeprho.com [veeprho.com]

- 3. Synthesis and Characterization of Memantine-Loaded Niosomes for Enhanced Alzheimer’s Disease Targeting [mdpi.com]

- 4. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS 19982-07-1 | LGC Standards [lgcstandards.com]

- 9. clearsynth.com [clearsynth.com]

- 10. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. clearsynth.com [clearsynth.com]

- 13. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

N-Acetyl Memantine: A Technical Guide to its Putative Mechanism of Action in Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the putative mechanism of action of N-Acetyl Memantine (B1676192) in neuronal cultures. Due to a significant lack of direct experimental data on N-Acetyl Memantine, this document establishes a foundational understanding through a comprehensive review of its parent compound, Memantine. Memantine is a well-characterized, clinically approved drug whose primary mechanism is the uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. By leveraging the extensive data on Memantine's interaction with neuronal systems and established principles of structure-activity relationships (SAR) for adamantane (B196018) derivatives, this guide extrapolates the likely pharmacological profile of this compound. The core hypothesis is that the acetylation of the primary amine crucial for Memantine's activity significantly alters its ability to block the NMDA receptor channel. This guide presents quantitative data for Memantine, detailed experimental protocols for characterization, and signaling pathway diagrams to provide a robust framework for future investigation into this compound.

Introduction: The Adamantane Scaffold in Neuroscience

Adamantane derivatives have emerged as a significant class of compounds in neuropharmacology, primarily for their ability to modulate glutamatergic neurotransmission. The glutamatergic system, particularly signaling through the NMDA receptor, is fundamental to synaptic plasticity, learning, and memory.[1] However, excessive activation of NMDA receptors leads to a pathological influx of calcium ions, initiating a cascade of neurotoxic events known as excitotoxicity, which is implicated in numerous neurological disorders, including Alzheimer's disease.[2]

Memantine (1-amino-3,5-dimethyladamantane) is a clinically successful adamantane derivative that acts as a low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[1][3] Its unique pharmacological properties allow it to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic function, contributing to its favorable clinical tolerability.[1][3] this compound, or 1-Acetamido-3,5-dimethyladamantane, is a derivative of Memantine, most commonly described in the literature as an intermediate in the synthesis of Memantine or as a related impurity.[4][5][6] While direct studies on its biological activity in neuronal cultures are scarce, its structural relationship to Memantine provides a basis for predicting its mechanism of action.

One outlier source has suggested that this compound inhibits acetylcholinesterase; however, this claim is not substantiated by other studies and is inconsistent with the known pharmacology of this chemical family, which is not typically associated with acetylcholinesterase inhibition.[4][7][8]

The Well-Established Mechanism of Memantine

To understand the putative action of this compound, it is essential to first detail the mechanism of its parent compound.

Uncompetitive, Voltage-Dependent NMDA Receptor Blockade

Memantine's primary mechanism of action is the blockade of current flow through the ion channel of the NMDA receptor.[2][3] Key characteristics of this interaction include:

-

Uncompetitive Antagonism: Memantine only binds within the NMDA receptor's ion channel when it is in an open state, which requires the presence of both glutamate (B1630785) and a co-agonist (glycine or D-serine). This "use-dependent" blockade means it is more effective when the receptor is highly active.[9]

-

Voltage-Dependency: The binding of Memantine is strongly dependent on the membrane potential. At negative resting membrane potentials, the channel is also blocked by magnesium ions (Mg²⁺). Upon depolarization, Mg²⁺ is expelled, allowing ion flow and also providing access for Memantine to its binding site within the channel. Further depolarization can help to displace Memantine, contributing to its rapid kinetics.[10][11]

-

Low-to-Moderate Affinity and Fast Kinetics: Unlike high-affinity NMDA receptor antagonists (e.g., MK-801), Memantine's lower affinity and rapid on/off kinetics are thought to be crucial for its clinical tolerability. It can be displaced from the channel during normal, transient synaptic signaling, thereby avoiding the severe side effects associated with complete NMDA receptor blockade.[1][10]

This combination of properties allows Memantine to act as a filter, dampening the continuous, low-level activation of NMDA receptors that is thought to be pathological, while allowing for the brief, high-level activation required for normal synaptic transmission and plasticity.

Neuroprotection against Excitotoxicity

By blocking excessive Ca²⁺ influx through NMDA receptors, Memantine demonstrates robust neuroprotective effects in a variety of in vitro neuronal culture models. It has been shown to protect neurons from excitotoxicity induced by exposure to NMDA, glutamate, and the Alzheimer's-related peptide, amyloid-β.[1]

Quantitative Data: Memantine's Profile in Neuronal Systems

The following tables summarize key quantitative data for Memantine from studies using neuronal cultures and heterologous expression systems. This data serves as a benchmark for the characterization of any related compounds.

| Parameter | Preparation | Value (IC₅₀) | Conditions | Reference |

| NMDA-induced Current Inhibition | Cultured Superior Colliculus Neurons | 2.2 ± 0.2 µM | -70 mV holding potential | [10] |

| NMDA-induced Current Inhibition | Cultured Hippocampal/Collicular Neurons | 2.92 ± 0.05 µM | Against 100 µM NMDA | [9] |

| LTP Induction Blockade | Rat Hippocampal Slices | 11.6 ± 0.53 µM | Long pre-incubation | [10] |

| NMDA-induced Cell Death Protection | Cortical Culture Neurons | Not specified, but effective | MTT and LDH assays | [12] |

| Receptor Subtype | Expression System | Value (IC₅₀) | Conditions | Reference |

| NR1/NR2A | HEK293 Cells | 0.5 - 1 µM | 0 mM extracellular Mg²⁺ | [13] |

| NR1/NR2B | HEK293 Cells | 0.5 - 1 µM | 0 mM extracellular Mg²⁺ | [13] |

| NR1/NR2C | HEK293 Cells | 0.5 - 1 µM | 0 mM extracellular Mg²⁺ | [13] |

| NR1/NR2D | HEK293 Cells | 0.5 - 1 µM | 0 mM extracellular Mg²⁺ | [13] |

Note: IC₅₀ values for Memantine can vary depending on the experimental conditions, particularly membrane voltage and the concentrations of agonist and extracellular magnesium.[13][14]

Structure-Activity Relationship and the Putative Role of N-Acetylation

The pharmacological activity of adamantane derivatives at the NMDA receptor is highly dependent on their chemical structure.

The Critical Role of the Primary Amine

For Memantine and related compounds, the primary amino group (-NH₂) is essential for its antagonist activity.[15] At physiological pH, this group is protonated (-NH₃⁺), carrying a positive charge. This charge is believed to be critical for its interaction with the binding site within the NMDA receptor channel, likely near the Mg²⁺ binding site.[15] The adamantane cage itself provides the necessary bulk and lipophilicity to lodge within the channel pore. The methyl groups on the adamantane cage of Memantine enhance its binding affinity compared to its non-methylated parent, amantadine.[16]

Hypothesized Impact of N-Acetylation

This compound is structurally identical to Memantine, with the exception that the primary amine has been converted to an acetamide (B32628) group (-NHCOCH₃). This chemical modification is predicted to have a profound impact on its ability to act as an NMDA receptor channel blocker:

-

Loss of Positive Charge: The amide nitrogen in this compound is significantly less basic than the primary amine of Memantine and will not be protonated at physiological pH. The loss of the positive charge would drastically weaken or eliminate the key electrostatic interaction within the ion channel that is necessary for blockade.

-

Steric Hindrance: The addition of the acetyl group increases the steric bulk at the 1-position of the adamantane cage. This could physically prevent the molecule from entering the narrowest part of the ion channel to reach its binding site.

Based on these fundamental principles of medicinal chemistry and the known SAR of adamantane antagonists, it is highly probable that This compound is a significantly less potent NMDA receptor antagonist than Memantine, if it possesses any activity at all. Direct experimental verification is required to confirm this hypothesis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for Memantine's action and a typical workflow for assessing the neuroprotective effects of adamantane compounds in neuronal cultures.

Diagram 1: Memantine's Mechanism of Action at the NMDA Receptor

Diagram 2: Experimental Workflow for Neuroprotection Assay

Detailed Experimental Protocols

The following are representative protocols that would be essential for the characterization of this compound's activity in neuronal cultures, based on established methods for studying Memantine.

Primary Cortical Neuron Culture

This protocol describes the preparation of primary neuronal cultures from embryonic rat cortices, a standard model for studying neuroprotective effects.

-

Dissociation: Cerebral cortices are dissected from E18 rat embryos and placed in ice-cold Hank's Balanced Salt Solution (HBSS). The tissue is enzymatically digested with trypsin for 15 minutes at 37°C.

-

Plating: The digestion is stopped with a serum-containing medium, and the tissue is gently triturated to obtain a single-cell suspension. Cells are plated on poly-D-lysine-coated plates or coverslips at a density of 1.5 x 10⁶ cells/well in a 6-well plate.

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO₂. The culture medium (e.g., Neurobasal medium supplemented with B-27) is partially replaced every 3-4 days. Cultures are typically used for experiments after 7-14 days in vitro to allow for the development of mature synaptic connections.

NMDA-Induced Excitotoxicity Assay

This assay is used to quantify the neuroprotective effect of a compound against NMDA-induced cell death.[17][18]

-

Preparation: Use mature (e.g., 12-14 days in vitro) primary neuronal cultures.

-

Pre-treatment: Replace the culture medium with a fresh medium containing various concentrations of the test compound (this compound) or a positive control (Memantine). Incubate for 30-60 minutes.

-

Excitotoxic Insult: Add NMDA to a final concentration of 50-100 µM. A control group without NMDA should be included.

-

Incubation: Return the cultures to the incubator for 24 hours.

-

Assessment of Cell Death:

-

LDH Assay: Collect the culture supernatant to measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from damaged cells.

-

Live/Dead Staining: Use fluorescent stains like Calcein-AM (stains live cells green) and Propidium Iodide (stains the nuclei of dead cells red) to visualize and quantify cell viability via fluorescence microscopy.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through NMDA receptors and the effect of channel blockers.[10][19][20]

-

Preparation: Plate primary hippocampal or cortical neurons on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., ACSF) containing blockers for non-NMDA and GABA receptors.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to achieve the "whole-cell" configuration.

-

Data Acquisition: The neuron is voltage-clamped at a negative potential (e.g., -70 mV). NMDA receptor-mediated currents are evoked by puff application of NMDA and glycine.

-

Drug Application: The test compound (this compound) is applied via the perfusion system at various concentrations to determine its effect on the amplitude and kinetics of the NMDA-evoked current. The voltage-dependency of the block can be assessed by repeating the measurements at different holding potentials.

Ratiometric Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to neuronal activation.[21][22]

-

Dye Loading: Incubate mature neuronal cultures with the ratiometric calcium indicator dye Fura-2 AM (e.g., 5 µM) for 30-45 minutes at 37°C in the dark. The AM ester group allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells with a physiological buffer (e.g., HBSS) and allow them to rest for at least 30 minutes to permit intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Imaging: Mount the coverslip on an imaging chamber of a fluorescence microscope equipped with a light source that can alternate between 340 nm and 380 nm excitation wavelengths.

-

Stimulation: Perfuse the cells with a buffer containing NMDA to induce calcium influx.

-

Data Analysis: Record the fluorescence emission at ~510 nm following excitation at both 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. The effect of this compound would be assessed by its ability to reduce the NMDA-induced rise in the F340/F380 ratio.

Conclusion and Future Directions

This compound is a close structural derivative of the clinically important NMDA receptor antagonist, Memantine. While it is frequently cited as a synthetic precursor, there is a notable absence of direct research into its pharmacological activity in neuronal systems. Based on the well-defined structure-activity relationship of adamantane antagonists, the acetylation of the primary amine—a group essential for channel blockade—strongly suggests that this compound will have significantly reduced or no NMDA receptor antagonist activity compared to its parent compound.

This technical guide provides the foundational knowledge of Memantine's mechanism of action and the standard experimental protocols required to rigorously test this hypothesis. Future research should prioritize the direct characterization of this compound using the methods outlined herein, including patch-clamp electrophysiology to measure NMDA receptor channel block and neuroprotection assays to assess its functional effects. Such studies are necessary to definitively determine the pharmacological profile of this compound and to either confirm its presumed inactivity or uncover any novel mechanisms of action.

References

- 1. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 3. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]

- 5. veeprho.com [veeprho.com]

- 6. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 7. Memantine - Wikipedia [en.wikipedia.org]

- 8. Memantine and Cholinesterase Inhibitors: Complementary Mechanisms in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]

- 14. biorxiv.org [biorxiv.org]

- 15. NMDA receptor - Wikipedia [en.wikipedia.org]

- 16. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 17. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

- 19. Patch Clamp Protocol [labome.com]

- 20. Whole Cell Patch Clamp Protocol [protocols.io]

- 21. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]

In Vitro Neuroprotective Profile of Memantine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Memantine (B1676192), an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated significant neuroprotective properties in a variety of in vitro models of neuronal damage. Its mechanism of action, primarily centered on the modulation of glutamatergic neurotransmission, mitigates the excitotoxic cascade implicated in numerous neurodegenerative disorders. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of memantine, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While N-Acetyl Memantine is a key intermediate in the synthesis of Memantine, the body of research on its specific neuroprotective effects is limited.[1][2][3][4] Therefore, this guide will focus on the extensively studied parent compound, Memantine.

Core Mechanisms of Neuroprotection

Memantine's neuroprotective effects are primarily attributed to its role as a low-affinity, voltage-dependent, uncompetitive antagonist of the NMDA receptor.[5][6][7] Under pathological conditions characterized by excessive glutamate (B1630785) release, NMDA receptors become overactivated, leading to a massive influx of Ca2+ ions, which in turn triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nucleases, and the generation of reactive oxygen species (ROS).[7] Memantine selectively blocks the NMDA receptor channel when it is excessively open, thereby preventing this pathological Ca2+ influx without interfering with normal synaptic transmission.[7][8]

Beyond its primary action on NMDA receptors, emerging evidence suggests that memantine may also exert neuroprotective effects through other mechanisms, including the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and anti-inflammatory actions.[9][10][11]

Quantitative Assessment of Neuroprotection

The neuroprotective efficacy of memantine has been quantified in numerous in vitro studies using various neuronal cell culture models and neurotoxicity paradigms. The following tables summarize key quantitative data from this research.

Table 1: Protection Against NMDA-Induced Excitotoxicity

| Cell Type | Neurotoxin | Memantine Concentration | Outcome Measure | % Protection / Effect | Reference |

| Cerebellar Granule Cells | 100 µM NMDA | 1 µM | Cell Viability (MTT Assay) | Partial Protection | [5] |

| Cerebellar Granule Cells | 100 µM NMDA | 10 µM | Cell Viability (MTT Assay) | Almost Complete Block | [5] |

| Dissociated Cortical Neurons | Glutamate | Not Specified | Neuronal Activity Synchronization | Complete Prevention of Loss of Synchronization | [7][12] |

Table 2: Protection Against Aβ-Induced Neurotoxicity

| Cell Type | Neurotoxin | Memantine Concentration | Outcome Measure | % Protection / Effect | Reference |

| Rat Primary Neuronal Cultures | 3 µM Aβ1-42 | 1-10 µM | Neuronal Death (LDH Release & Calcein AM/PI Staining) | Prevention of Neuronal Death | [13] |

| Rat Hippocampal Neurons | 2 µM Aβ1-42 | 50 µM | Apoptotic Cells | Significant Decrease | [14] |

| Rat Hippocampal Neurons | 2 µM Aβ1-42 | 50 µM | Necrotic Cells | ~1.5-fold Reduction | [14] |

Table 3: Anti-Inflammatory and Antioxidant Effects

| Cell Culture Model | Insult | Memantine Concentration | Outcome Measure | % Reduction / Effect | Reference |

| Primary Midbrain Neuron-Glia Cultures | 5 ng/ml LPS | Not Specified | Dopaminergic Neuron Loss | Dose-dependent Reduction | [10] |

| Enriched Microglia Cultures | 5 ng/ml LPS | 10 µM | Extracellular Superoxide (B77818) Production | Attenuated | [10] |

| Enriched Microglia Cultures | 5 ng/ml LPS | 10 µM | Intracellular ROS Production | Attenuated | [10] |

| Neuron-Glia Cultures | LPS | Not Specified | TNF-α Release | Significantly Reduced | [10] |

| Neuron-Glia Cultures | LPS | Not Specified | Nitric Oxide Release | Significantly Reduced | [10] |

| HUVECs | Oxygen-Glucose Deprivation/Reperfusion | Not Specified | IL-6 and IL-8 Expression | Significantly Reduced | [15] |

| HUVECs | Oxygen-Glucose Deprivation/Reperfusion | Not Specified | ROS Production (NOX-4) | Reduced | [15] |

Key Experimental Protocols

1. Assessment of Neuroprotection against NMDA-Induced Excitotoxicity in Cerebellar Granule Cells (CGCs)

-

Cell Culture: CGCs are prepared from 7-day-old rat pups and plated on poly-L-lysine coated plates. Cultures are maintained in Basal Medium Eagle (BME) supplemented with 10% fetal calf serum, 25 mM KCl, 2 mM L-glutamine, and a penicillin/streptomycin solution.

-

Neurotoxicity Induction: After 7-8 days in vitro, the culture medium is replaced with a serum-free medium. NMDA (100 µM) is added to induce excitotoxicity.

-

Memantine Treatment: Memantine (1 µM or 10 µM) is co-incubated with NMDA for the duration of the insult.

-

Viability Assessment (MTT Assay): Following the excitotoxic insult, cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The amount of formazan (B1609692) product, which is proportional to the number of viable cells, is measured spectrophotometrically.

2. Evaluation of Neuroprotection against Aβ1-42-Induced Toxicity in Primary Neuronal Cultures

-

Cell Culture: Primary neuronal cultures are prepared from embryonic rat brains. Neurons are cultured in DMEM containing an N2 supplement.

-

Neurotoxicity Induction: Aβ1-42 peptide is aggregated and added to the neuronal cultures at a final concentration of 3 µM for 48 hours.

-

Memantine Treatment: Memantine is added to the cultures at concentrations ranging from 1-10 µM concurrently with the Aβ1-42.

-

Cell Death Assessment:

-

LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell death, is measured.

-

Calcein AM/PI Staining: Live cells are stained with Calcein AM (green fluorescence), and dead cells are stained with Propidium Iodide (PI) (red fluorescence). The number of live and dead cells is quantified using fluorescence microscopy.[13]

-

3. Measurement of Anti-Inflammatory Effects in Microglia-Enriched Cultures

-

Cell Culture: Microglia-enriched cultures are prepared from the cerebral cortices of newborn rats.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 5 ng/ml is used to induce an inflammatory response.

-

Memantine Treatment: Memantine (10 µM) is added to the cultures 30 minutes prior to the LPS administration.

-

Measurement of Reactive Oxygen Species (ROS):

-

Extracellular Superoxide: Measured as the superoxide dismutase (SOD)-inhibitable reduction of WST-1.

-

Intracellular ROS: Determined using the fluorescent probe DCFH-DA.

-

-

Measurement of Pro-inflammatory Factors: The levels of TNF-α and nitric oxide in the culture supernatant are quantified using specific ELISA kits.[10]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Memantine are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Memantine's primary mechanism of neuroprotection against glutamate excitotoxicity.

Caption: Memantine can also mediate neuroprotection through the PI3K/Akt signaling pathway.[9][15]

Caption: A generalized workflow for assessing the neuroprotective effects of Memantine in vitro.

The in vitro evidence strongly supports the neuroprotective effects of memantine against a range of insults relevant to neurodegenerative diseases. Its primary mechanism as an NMDA receptor antagonist is well-established, and emerging research points to additional anti-inflammatory and signaling modulatory roles. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of memantine and related compounds for the treatment of neurological disorders. While direct evidence for the neuroprotective effects of this compound is currently lacking, its structural relationship to memantine suggests that it may warrant further investigation as a potential neuroprotective agent.

References

- 1. veeprho.com [veeprho.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Acetyl Memantine | CAS No- 19982-07-1 | Simson Pharma Limited [simsonpharma.com]

- 4. scbt.com [scbt.com]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The protective effects of memantine against inflammation and impairment of endothelial tube formation induced by oxygen-glucose deprivation/reperfusion | Aging [aging-us.com]

The Genesis of a Neuroprotector: An In-depth Guide to the Discovery and Development of Memantine and its N-Acetyl Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, history, and development of Memantine (B1676192), a cornerstone in the management of moderate to severe Alzheimer's disease. While the primary focus of therapeutic development has been on Memantine, this document also elucidates the critical role of its precursor, N-Acetyl Memantine, primarily recognized as a key intermediate in the synthesis of the final active pharmaceutical ingredient.

Discovery and Serendipitous Journey of Memantine

The story of Memantine is one of scientific serendipity. Initially synthesized by Eli Lilly and Company in 1963, it was first investigated as an anti-diabetic agent but proved ineffective in regulating blood sugar.[1][2] It wasn't until 1972 that its activity within the central nervous system (CNS) was recognized, prompting Merz & Co. to explore its potential for neurological disorders.[1] The drug was first marketed in Germany in 1989 under the name Axura for dementia.[1]

A pivotal moment in its history came in 1989 when its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist was discovered, long after clinical investigations had already begun.[1][2] This discovery provided a rational neurobiological basis for its observed clinical effects. Subsequently, Merz partnered with Forest Laboratories for its development in the United States, where it was approved in 2003 under the brand name Namenda for the treatment of moderate to severe Alzheimer's disease.[1][3]

The Synthetic Pathway: The Role of this compound

This compound, chemically known as 1-Acetamido-3,5-dimethyladamantane, is a crucial intermediate in several synthetic routes to produce Memantine.[4][5] While some commercial suppliers note potential acetylcholinesterase inhibitory and anti-cancer properties for this compound, the overwhelming body of scientific literature identifies it as a precursor to Memantine rather than an independent therapeutic agent.[6]

General Synthesis of Memantine via this compound

A common synthetic approach involves the reaction of a halogenated 3,5-dimethyladamantane with a nitrile, such as acetonitrile, in the presence of an acid to form this compound. This intermediate is then hydrolyzed, typically under basic conditions, to yield Memantine.

A simplified representation of this process is outlined below:

Detailed Experimental Protocol: Two-Step Synthesis from 1,3-Dimethyl-adamantane

A simple and efficient two-step synthesis of Memantine hydrochloride starting from 1,3-dimethyl-adamantane has been reported with an overall yield of 83%.[7][8]

Step 1: Synthesis of 1-Formamido-3,5-dimethyl-adamantane

-

1,3-Dimethyl-adamantane is slowly added to nitric acid at 20–25 °C with stirring.

-

Formamide is then added to the mixture.

-

The mixture is heated to 85 °C.

-

After completion, the reaction is cooled and added to ice-cold water.

-

The product, 1-formamido-3,5-dimethyl-adamantane, is extracted with dichloromethane.[7]

Step 2: Hydrolysis to Memantine Hydrochloride

-

The resulting 1-formamido-3,5-dimethyl-adamantane is mixed with an aqueous solution of hydrochloric acid.

-

The mixture is heated to reflux for 1 hour.

-

The solution is concentrated, and n-hexane is added to precipitate the product.

-

The white solid, Memantine hydrochloride, is filtered and dried.[7]

Pharmacodynamics: Mechanism of Action

Memantine exerts its therapeutic effects primarily through its action as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[9][10][11] The NMDA receptor, a glutamate (B1630785) receptor, is crucial for synaptic plasticity, learning, and memory.[12]

The Glutamate Excitotoxicity Hypothesis

In neurodegenerative conditions like Alzheimer's disease, excessive glutamate can lead to excitotoxicity, a process that causes neuronal damage through the over-activation of NMDA receptors and a subsequent influx of calcium ions (Ca2+).[13][14]

Memantine's Modulatory Role

Memantine's unique properties allow it to preferentially block the pathological, tonic activation of NMDA receptors by excessive glutamate while preserving their normal, physiological function in synaptic transmission.[13][14] Its voltage-dependent binding and rapid on/off kinetics mean that it can leave the receptor channel during the transient, large depolarizations that occur during normal synaptic activity, allowing for physiological neurotransmission.[14]

Pharmacokinetics

Memantine exhibits predictable pharmacokinetic properties, which are summarized in the table below.

| Parameter | Value | Source |

| Bioavailability | ~100% | [15] |

| Time to Peak Plasma Concentration (Tmax) | 3-8 hours (immediate release) | [15] |

| Elimination Half-Life | 60-80 hours | [15][16] |

| Volume of Distribution | 9-11 L/kg | [15][16] |

| Plasma Protein Binding | ~45% | [15][16] |

| Metabolism | Minimal hepatic metabolism | [15][16] |

| Excretion | Primarily renal, >99% of recovered dose | [15] |

Clinical Studies and Efficacy

Memantine has been extensively studied in patients with moderate to severe Alzheimer's disease, both as a monotherapy and in combination with acetylcholinesterase inhibitors (AChEIs).[17][18]

Key Clinical Trials

Several large, randomized, placebo-controlled trials have demonstrated the efficacy and safety of Memantine in this patient population.

| Study | Patient Population | Primary Efficacy Measures | Key Findings |

| Reisberg et al. (2003) | 252 patients with moderate to severe AD | SIB, ADCS-ADLsev | Statistically significant improvement in both measures compared to placebo.[17] |

| Tariot et al. (2004) | 404 patients on stable donepezil (B133215) therapy | SIB, ADCS-ADL19 | Combination therapy showed significant benefits over donepezil alone.[17] |

| van Dyck et al. (2007) | 350 outpatients with moderate to severe AD | SIB, ADCS-ADL19 | Statistically significant improvement in both primary efficacy variables.[17] |

SIB: Severe Impairment Battery; ADCS-ADLsev/19: Alzheimer's Disease Cooperative Study - Activities of Daily Living inventory (severe and 19-item versions).

Efficacy in Mild Alzheimer's Disease

The efficacy of Memantine in mild Alzheimer's disease is less established, with some studies showing modest or no significant benefit compared to placebo.[19][20]

Safety and Tolerability

Memantine is generally well-tolerated.[21] Common side effects include dizziness, headache, confusion, and constipation.[1][3]

Conclusion

The development of Memantine represents a significant advancement in the symptomatic treatment of moderate to severe Alzheimer's disease. Its journey from a failed anti-diabetic agent to a key neuroprotective drug underscores the importance of continued investigation into the broader activities of synthesized compounds. While this compound's primary role to date has been as a synthetic intermediate, the principles of drug discovery suggest that even precursors can hold untapped therapeutic potential, warranting further investigation. This guide provides a comprehensive overview of the current knowledge surrounding Memantine, offering a solid foundation for researchers and clinicians working to combat neurodegenerative diseases.

References

- 1. Memantine - Wikipedia [en.wikipedia.org]

- 2. medlink.com [medlink.com]

- 3. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]

- 5. clearsynth.com [clearsynth.com]

- 6. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]

- 7. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 14. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Memantine and Cholinesterase Inhibitors: Complementary Mechanisms in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alzforum.org [alzforum.org]

- 20. Memantine for dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

N-Acetyl Memantine: A Comprehensive Profile of a Key Synthetic Intermediate and its Pharmacologically Active Counterpart, Memantine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl Memantine (B1676192) is primarily recognized as a crucial intermediate in the chemical synthesis of Memantine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of moderate-to-severe Alzheimer's disease. This technical guide provides a thorough review of the available information on N-Acetyl Memantine, acknowledging the significant scarcity of direct pharmacological and toxicological data for this compound. In light of this data gap, this document offers a comprehensive profile of the parent compound, Memantine, to provide essential context for researchers and drug development professionals. The guide covers the synthesis of Memantine from this compound, the limited safety information available for this compound, and a detailed exploration of the pharmacology, toxicology, and relevant experimental protocols for Memantine.

This compound: A Synthetic Precursor

This compound (IUPAC Name: N-(3,5-Dimethyladamantan-1-yl)acetamide) is a key precursor in several synthetic routes to Memantine.[1][2] The acetylation of the amino group of the adamantane (B196018) cage renders it a stable intermediate that can be efficiently converted to the pharmacologically active primary amine, Memantine, through a deacetylation reaction.

Synthesis of Memantine from this compound

A common synthetic pathway involves the deacetylation of this compound to yield Memantine. This process is typically achieved by hydrolysis under basic conditions.

Experimental Protocol: Deacetylation of this compound to Memantine Base

A general procedure for the deacetylation of this compound involves heating it with a strong base in a high-boiling point solvent. For instance, this compound can be heated with sodium hydroxide (B78521) in diethylene glycol. The reaction mixture is maintained at an elevated temperature (e.g., 155-170°C) for several hours.[3] Following the completion of the reaction, the mixture is cooled, and the Memantine base is extracted using an organic solvent like toluene. The product can then be purified and, if desired, converted to a pharmaceutically acceptable salt, such as Memantine hydrochloride.[3]

This compound Toxicology and Safety Profile

There is a significant lack of published toxicological data for this compound. Its primary handling and safety considerations are derived from its role as a chemical intermediate. A review of available safety data sheets indicates that the potency and a full toxicological profile have not been established. The available information is summarized below.

| Toxicological Endpoint | This compound Data |

| Acute Toxicity | Data not available |

| Skin Corrosion/Irritation | Data not available |

| Serious Eye Damage/Irritation | Data not available |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | Data not available |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |

| Aspiration Hazard | Data not available |

Data compiled from publicly available safety information.

Given the lack of data, this compound should be handled with the standard precautions for a pharmaceutical intermediate of unknown potency, including the use of personal protective equipment to avoid skin and eye contact, and inhalation.

Pharmacology of Memantine (Parent Compound)

Due to the limited data on this compound, a comprehensive understanding of its potential biological activity can be inferred from the well-characterized pharmacology of its parent compound, Memantine.

Mechanism of Action

Memantine is an uncompetitive, low-to-moderate affinity, voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[4] Pathological overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is implicated in the neurodegenerative processes of Alzheimer's disease.[5][6]

Memantine's therapeutic effect is attributed to its ability to preferentially block the NMDA receptor channel when it is excessively open, while having minimal impact on normal synaptic transmission.[5][6] Its voltage-dependency allows it to be displaced from the channel during normal depolarization, thus preserving physiological receptor function.[7]

Pharmacokinetics

The pharmacokinetic profile of Memantine has been extensively studied in various species, including humans.[4][8][9][10][11]

| Pharmacokinetic Parameter | Human Data | Rat Data | Mouse Data |

| Bioavailability | ~100% | - | - |

| Time to Peak Plasma Concentration (Tmax) | 3-7 hours | 0.5-1 hour | - |

| Plasma Protein Binding | 45% | - | - |

| Volume of Distribution (Vd) | 9-11 L/kg | 8.62 L/kg | - |

| Elimination Half-life (t1/2) | 60-80 hours | 1.9 hours | <4 hours |

| Metabolism | Minimal, primarily excreted unchanged | Significant metabolic contribution at lower doses | - |

| Primary Route of Elimination | Renal | Renal | Renal |

Data compiled from multiple sources.[4][8][9][11] Note that pharmacokinetic parameters can vary depending on the study design and animal strain.

Pharmacodynamics

Memantine has demonstrated efficacy in preclinical models of neurodegeneration and cognitive impairment.[12] In clinical trials for moderate-to-severe Alzheimer's disease, Memantine has shown modest benefits in cognition, global function, and activities of daily living.[5][13][14]

Toxicology of Memantine

The toxicological profile of Memantine has been evaluated in a range of preclinical and clinical studies.

Preclinical Toxicology

In animal studies, high doses of Memantine have been associated with central nervous system effects, including ataxia, tremor, and convulsions.[15] The main target organs for toxicity at high doses were identified as the central nervous system, eyes, and kidneys.[15] Memantine was not found to be mutagenic in a standard battery of tests and showed no evidence of carcinogenic potential in long-term studies in mice and rats.[15]

Clinical Toxicology and Safety

In clinical trials, Memantine is generally well-tolerated.[5][13][14] The most common adverse events reported are dizziness, headache, confusion, and constipation.[13] The incidence of discontinuation due to adverse events in clinical trials was similar between Memantine and placebo groups.[13]

Experimental Protocols for NMDA Receptor Antagonist Screening

The evaluation of compounds for NMDA receptor antagonist activity is a critical step in drug discovery. Below is a representative protocol for an in vitro binding assay.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[16]

Materials:

-

Rat cortical membranes (a source of NMDA receptors)

-

[³H]MK-801 (a radiolabeled NMDA receptor channel blocker)

-

Test compound (e.g., Memantine as a positive control)

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Rat cortical membranes are prepared and stored at -80°C. On the day of the experiment, membranes are thawed and diluted in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[16]

-

Assay Setup: The assay is performed in a 96-well plate format.

-

Total Binding: Wells containing radioligand and membrane preparation.

-

Non-specific Binding: Wells containing radioligand, membrane preparation, and a high concentration of a non-radiolabeled NMDA receptor blocker (e.g., unlabeled MK-801) to saturate the receptors.

-

Test Compound: Wells containing radioligand, membrane preparation, and varying concentrations of the test compound.

-

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.[16]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[16]

-

Quantification: The radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a well-established synthetic intermediate in the production of the NMDA receptor antagonist, Memantine. However, there is a profound lack of publicly available data on its own pharmacological and toxicological properties. This technical guide has summarized the limited available safety information for this compound and has provided a comprehensive overview of the pharmacology and toxicology of its parent compound, Memantine, to serve as a critical reference for the scientific community.

The absence of data on this compound's biological activity represents a significant knowledge gap. Future research should be directed towards characterizing its potential to interact with NMDA receptors and other biological targets, as well as establishing a comprehensive toxicological profile. Such studies would be invaluable for a complete understanding of all chemical entities involved in the lifecycle of Memantine-based therapeutics and for ensuring the safety of personnel involved in its manufacturing.

References

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]

- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic Properties of Memantine after a Single Intraperitoneal Administration and Multiple Oral Doses in Euploid Mice and in the Ts65Dn Mouse Model of Down's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Memantine for the Treatment of Alzheimer's Disease: Tolerability and Safety Data from Clinical Trials - ProQuest [proquest.com]

- 14. Safety and Tolerability of Memantine in Moderate to Severe Alzheimer's Disease [ctv.veeva.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. benchchem.com [benchchem.com]

Preliminary Investigation of N-Acetyl Memantine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Memantine (B1676192), an uncompetitive NMDA receptor antagonist, is an established therapeutic for moderate-to-severe Alzheimer's disease. Its mechanism of action, which involves the modulation of glutamatergic neurotransmission, has spurred interest in the development of derivatives with potentially improved pharmacological profiles. This technical guide provides a preliminary investigation into N-Acetyl Memantine derivatives, summarizing available quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing key experimental and signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel neuroprotective agents targeting the NMDA receptor.

Introduction

Glutamatergic excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological feature of several neurodegenerative disorders, including Alzheimer's disease.[1] Memantine's therapeutic efficacy stems from its ability to preferentially block excessive NMDA receptor activity without interfering with normal synaptic function.[1][2] The N-acetylation of memantine to form this compound represents a strategic modification aimed at potentially altering its pharmacokinetic and pharmacodynamic properties. This compound itself is a known intermediate in the synthesis of memantine.[3] This guide explores the preliminary landscape of this compound derivatives as potential therapeutic agents.

Quantitative Data Summary

While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not extensively available in the public domain, preliminary data on related compounds and precursors provide a basis for comparison. The following table summarizes key in vitro data for memantine and its precursor, amantadine, which lacks the two methyl groups of memantine, highlighting the importance of the adamantane (B196018) cage substitution for NMDA receptor affinity.[4] Data on newly synthesized memantine analogs with different scaffolds are also included to provide context for the potency of adamantane-based compounds.[5][6]

| Compound/Derivative | Target | Assay Type | IC50 (µM) | Reference |

| Memantine | NMDA Receptor | Electrophysiology | 0.29 | [4] |

| Amantadine | NMDA Receptor | Electrophysiology | 21.7 | [4] |

| Benzohomoadamantane analog IIc | NMDA Receptor | Electrophysiology | low µM range | [5][6] |

| Ferulic acid-memantine derivative 12 | NMDA Receptor | Unknown | 6.9 | [2] |

Experimental Protocols

Synthesis of N-Acetyl-1-amino-3,5-dimethyladamantane

This protocol describes a general method for the synthesis of the core compound, this compound, which can be adapted for the synthesis of its derivatives. The procedure is based on the Ritter reaction of 1-bromo-3,5-dimethyladamantane (B142378) with acetonitrile (B52724), followed by hydrolysis.[7][8]

Materials:

-

1-bromo-3,5-dimethyladamantane

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (B78521)

-

Diethylene Glycol

-

Dichloromethane

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate

-

Hydrochloric Acid (gas or solution in a suitable solvent)

Procedure:

-

Acetylation (Ritter Reaction):

-

Dissolve 1-bromo-3,5-dimethyladamantane in a mixture of acetonitrile and concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(3,5-dimethyladamantan-1-yl)acetamide (this compound).

-

-

Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

-

Hydrolysis to Memantine (for confirmation of intermediate):

-

To a solution of this compound in diethylene glycol, add sodium hydroxide pellets.

-

Heat the mixture to reflux for 6 hours.[7]

-

Cool the reaction mixture and add water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain memantine base.

-

-

Salt Formation:

-

Dissolve the memantine base in ethyl acetate and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate memantine hydrochloride.

-

Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum.

-

In Vitro NMDA Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound derivatives for the NMDA receptor.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]-MK-801 (radioligand)

-

Test compounds (this compound derivatives)

-

Glycine

-

Tris-HCl buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain cortices in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a microcentrifuge tube, add a known amount of membrane protein, [³H]-MK-801, glutamate, and glycine.

-

Add varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known NMDA receptor antagonist for non-specific binding).

-

Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of this compound derivatives to protect neurons from glutamate-induced cell death.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Glutamate

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

-

Plate reader

Procedure:

-

Cell Culture:

-

Plate primary cortical neurons or a neuronal cell line in 96-well plates and culture until mature.

-

-

Treatment:

-

Pre-incubate the cells with varying concentrations of the test compounds for a specific duration.

-

Induce excitotoxicity by adding a toxic concentration of glutamate to the culture medium.

-

Co-incubate the cells with the test compound and glutamate for a defined period.

-

-

Assessment of Cell Viability:

-

MTT Assay:

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

-

-

LDH Assay:

-

Collect the cell culture supernatant.

-

Measure the activity of LDH released from damaged cells into the supernatant using an LDH assay kit. The LDH activity is proportional to the extent of cell death.

-

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection afforded by the test compounds relative to the glutamate-only treated control.

-

Determine the EC50 value (concentration of the test compound that provides 50% of the maximum neuroprotection).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the preliminary investigation of this compound derivatives.

NMDA Receptor Signaling Pathway Modulation

Caption: Modulation of NMDA receptor signaling by this compound derivatives.

Discussion and Future Directions

The preliminary investigation into this compound derivatives suggests a promising avenue for the development of novel neuroprotective agents. The core adamantane structure is crucial for NMDA receptor antagonism, and N-acetylation offers a modifiable site to fine-tune the physicochemical and pharmacological properties of the parent compound.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions on the acetyl group and the adamantane cage. Quantitative in vitro assays for NMDA receptor binding and functional antagonism, coupled with neuroprotection studies, will be essential for establishing a clear structure-activity relationship. Promising candidates should then be advanced to in vivo models of neurodegeneration to assess their efficacy, safety, and pharmacokinetic profiles. The ultimate goal is to identify derivatives with enhanced therapeutic potential compared to memantine, offering improved outcomes for patients with neurodegenerative diseases.

Conclusion

This technical guide provides a foundational overview for the preliminary investigation of this compound derivatives. By summarizing the available data, providing detailed experimental protocols, and visualizing key pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry. The exploration of these derivatives holds the potential to yield next-generation neuroprotective therapeutics with improved efficacy and safety profiles for the treatment of Alzheimer's disease and other neurological disorders.

References

- 1. Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease [diposit.ub.edu]

- 6. researchgate.net [researchgate.net]

- 7. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl Memantine: A Key Precursor in the Synthesis of Memantine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Memantine (B1676192), a crucial pharmaceutical agent for the management of moderate to severe Alzheimer's disease, with a specific focus on the role of N-Acetyl Memantine as a key intermediate. This document details the synthetic pathways, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Memantine, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, plays a vital role in mitigating the symptoms of Alzheimer's disease.[1] Its synthesis has been a subject of extensive research, with various pathways developed to optimize yield, purity, and process safety. A prominent and widely utilized route involves the use of this compound (1-Acetamido-3,5-dimethyladamantane) as a penultimate precursor.[1][2][3] This intermediate provides a stable and efficient entry point to the final active pharmaceutical ingredient. The conversion of this compound to Memantine is achieved through a deacetylation reaction, typically via acidic or basic hydrolysis.

Synthetic Pathways Involving this compound

The primary synthetic strategy employing this compound begins with a substituted 3,5-dimethyladamantane, which is then converted to the acetylated amine intermediate. This is subsequently hydrolyzed to yield Memantine.

A common starting material is 1-halo-3,5-dimethyladamantane (e.g., 1-bromo-3,5-dimethyladamantane). This compound is reacted with an aminating agent and an acetylating agent, or a reagent that can achieve both transformations, to produce this compound. One documented method involves the reaction of 1-halo-3,5-dimethyladamantane with acetonitrile (B52724) in the presence of an acid like phosphoric acid to yield N-acetyl-1-amino-3,5-dimethyladamantane.[2] Another approach involves the reaction of 1-bromo-3,5-dimethyl adamantane (B196018) with acetamide.[4]

The pivotal step, the deacetylation of this compound, can be performed under either basic or acidic conditions to afford the free amine, Memantine. This is then typically converted to its hydrochloride salt for pharmaceutical formulation.

Figure 1: General synthetic pathway for Memantine via this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data extracted from various sources for the key reaction steps in the synthesis of Memantine involving this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Duration (h) | Yield (%) | Reference |

| 1-Bromo-3,5-dimethyladamantane | Acetonitrile, Sulfuric Acid | - | Room Temperature | Not Specified | Quantitative | [5] |

| 1-Bromo-3,5-dimethyladamantane | Acetamide | - | 130-140 | 3-5 | Not specified for this step | [4] |

| 1-Halo-3,5-dimethyladamantane | Acetonitrile, Phosphoric Acid | - | Not Specified | Not Specified | Not Specified | [2] |

Table 2: Deacetylation of this compound to Memantine

| Method | Reagents | Solvent | Temperature (°C) | Duration (h) | Yield (%) | Reference |

| Basic Hydrolysis | Sodium Hydroxide (B78521) | Diethylene Glycol | >190 (Reflux) | 6 | 96 | [5] |

| Basic Hydrolysis | Sodium Hydroxide | Diethylene Glycol | 155-170 | 10 | Not specified for this step | [4] |

| Acidic Hydrolysis | Hydrochloric Acid (37%) | - | Reflux | 3 | Not specified for this step | [2] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Memantine from this compound, based on available literature.

Protocol 1: Basic Hydrolysis of this compound

This protocol describes the deacetylation of this compound using a strong base in a high-boiling solvent.

Materials:

-

This compound (1-Acetamido-3,5-dimethyladamantane)

-

Sodium Hydroxide (NaOH)

-

Diethylene Glycol (DEG)

-

Water

-

Toluene

-

Hydrochloric Acid (HCl)

Procedure:

-

To a reaction vessel, add this compound (e.g., 40.0 g), sodium hydroxide (e.g., 57.80 g), and diethylene glycol (e.g., 200 mL) at room temperature (25-30 °C).[4]

-

Stir the reaction mixture and heat it to a temperature of 155-170 °C.[4] Maintain this temperature for approximately 10 hours.[4]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.

-

Cool the reaction mixture to 80-85 °C and slowly add water (e.g., 1600 mL) over 1 hour.[4]

-

Extract the aqueous layer with toluene.

-

Separate the organic layer and wash it with water.

-

To the organic layer containing the Memantine base, add a solution of hydrochloric acid to precipitate Memantine hydrochloride.

-

Filter the solid, wash with a suitable solvent (e.g., chilled isopropyl alcohol), and dry under vacuum to obtain Memantine hydrochloride.[4]

Figure 2: Experimental workflow for basic hydrolysis of this compound.

Protocol 2: Acidic Hydrolysis of N-Formyl Intermediate (Analogous to N-Acetyl)

While a detailed protocol specifically for the acidic hydrolysis of this compound is not as explicitly available in the initial search results, a similar procedure for the N-formyl analogue provides a representative method. This can be adapted for the N-acetyl compound.

Materials:

-

This compound

-

Aqueous Hydrochloric Acid (e.g., 37%)

-

Water

-

Ethyl Acetate

Procedure:

-

To a reaction vessel, add the N-acetylated intermediate.

-

Add a concentrated hydrochloric acid solution (e.g., 37%).[2]

-

Heat the reaction mixture to reflux and maintain for approximately 3 hours.[2]

-

Monitor the reaction for completion.

-

Cool the reaction mixture to approximately 5 °C to induce crystallization of the crude Memantine hydrochloride.[2]

-

Isolate the crude product by filtration.

-

Wash the solid with water followed by ethyl acetate.[2]

-

The crude product can be further purified by reprecipitation.[2]

Conclusion

This compound serves as a pivotal intermediate in the synthesis of Memantine, offering a reliable and efficient route to this important therapeutic agent. The deacetylation of this compound, achievable through both acidic and basic hydrolysis, is a critical final step in the formation of the active pharmaceutical ingredient. The choice of method will depend on factors such as desired yield, purity profile, and process scalability. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of Memantine production. Further research into milder and more environmentally friendly deacetylation methods could further enhance the efficiency and sustainability of Memantine synthesis.

References

The Role of N-Acetyl Memantine in Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract